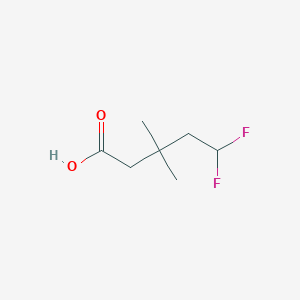

5,5-Difluoro-3,3-dimethylpentanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,5-Difluoro-3,3-dimethylpentanoic acid is a chemical compound with the molecular formula C7H12F2O2 and a molecular weight of 166.17 . It is a liquid at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 5,5-difluoro-3,3-dimethylpentanoic acid . The InChI code for this compound is 1S/C7H12F2O2/c1-7(2,3-5(8)9)4-6(10)11/h5H,3-4H2,1-2H3,(H,10,11) .Physical And Chemical Properties Analysis

5,5-Difluoro-3,3-dimethylpentanoic acid is a liquid at room temperature .科学的研究の応用

Fully Biobased Superpolymers from 2,5-Furandicarboxylic Acid

Research by Guidotti et al. (2020) on fully biobased superpolymers derived from 2,5-furandicarboxylic acid showcases the development of high-performance, sustainable packaging materials. The study highlights the synthesis of homopolyesters with varying mechanical and barrier properties, influenced by the glycol subunit length, pointing towards applications in creating environmentally friendly packaging solutions (Guidotti et al., 2020).

Mild Fluorination of Uracil Derivatives

Stavber and Zupan (1990) explored the mild fluorination of uracil derivatives, producing various fluorinated compounds under gentle conditions. This methodology could be applied in the synthesis of fluorinated analogs of 5,5-Difluoro-3,3-dimethylpentanoic acid, potentially useful in pharmaceuticals or agrochemicals (Stavber & Zupan, 1990).

Transition-Metal-Free Decarboxylation

A study by Liu et al. (2018) on the decarboxylation of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid for preparing heteroarenes highlights a transition-metal-free methodology. This provides a green chemistry approach to synthesize complex molecules containing fluorinated motifs, which could be relevant for designing novel materials or drugs (Liu et al., 2018).

Biotransformation of Fluorotelomer Alcohol

Research by Tseng et al. (2014) on the biotransformation of 6:2 fluorotelomer alcohol by a wood-rotting fungus offers insights into environmental degradation processes for fluorinated compounds. Such studies are crucial for understanding and mitigating the environmental impact of fluorinated organic compounds, suggesting possible bioremediation strategies (Tseng et al., 2014).

Evaluation of Developmental Toxicity of PFAS

Gaballah et al. (2020) evaluated the developmental toxicity and neurotoxicity of various per- and polyfluoroalkyl substances (PFAS) in zebrafish. Although not directly related to 5,5-Difluoro-3,3-dimethylpentanoic acid, this research underscores the importance of assessing the environmental and health impacts of fluorinated compounds (Gaballah et al., 2020).

Safety and Hazards

The safety information available indicates that this compound is dangerous. The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

特性

IUPAC Name |

5,5-difluoro-3,3-dimethylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O2/c1-7(2,3-5(8)9)4-6(10)11/h5H,3-4H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBUMYPXCRUPEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(F)F)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Difluoro-3,3-dimethylpentanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-methyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2676660.png)

![3-acetyl-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2676662.png)

![(E)-2-((4-methoxyphenyl)amino)-9-methyl-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2676668.png)

![5-Bromo-6-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B2676670.png)

![Ethyl 2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2676677.png)

![3,9-Dimethyl-1-propan-2-yl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2676680.png)